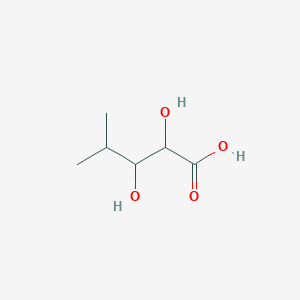

2,3-Dihydroxy-4-methylpentanoicacid

Description

Contextualization as a Chemical Entity in Biological Systems

2,3-Dihydroxy-4-methylpentanoic acid is a carboxylic acid with the chemical formula C₆H₁₂O₄. Structurally, it is a five-carbon chain (pentanoic acid) with hydroxyl (-OH) groups on the second and third carbons and a methyl (-CH₃) group on the fourth carbon. Despite its clear chemical definition, this specific compound is not prominently featured in major metabolic databases or biochemical literature as a known intermediate or product of biological processes. Searches for its presence in biological systems have not yielded significant results, suggesting it is either not a naturally occurring metabolite or its role has not yet been elucidated.

In contrast, its structural isomer, 2,3-dihydroxy-3-methylpentanoic acid , is a well-characterized intermediate in the biosynthesis of the amino acid isoleucine. wikipedia.orgrsc.orgrsc.org This highlights the high degree of specificity in metabolic pathways, where the precise location of a methyl group can determine the compound's biological role.

Nomenclature and Structural Distinctions of Isomeric Forms

The nomenclature of 2,3-Dihydroxy-4-methylpentanoic acid precisely defines its structure. The term "pentanoic acid" indicates a five-carbon carboxylic acid. The "2,3-dihydroxy" prefix specifies the locations of the two hydroxyl groups, and "4-methyl" indicates the position of the methyl group. An alternative name for this compound is 2,3-dihydroxy-4-methylvaleric acid, as "valeric acid" is a common name for pentanoic acid.

The existence of multiple chiral centers (at carbons 2 and 3) means that 2,3-Dihydroxy-4-methylpentanoic acid can exist in several stereoisomeric forms. However, without specific research, the properties and potential biological activities of these individual isomers remain unknown.

The key distinction between the requested compound and its biochemically prominent isomer lies in the placement of the methyl group.

| Compound Name | Methyl Group Position | Known Biochemical Role |

|---|---|---|

| 2,3-Dihydroxy-4-methylpentanoic acid | Carbon 4 | Not well-documented in literature |

| 2,3-Dihydroxy-3-methylpentanoic acid | Carbon 3 | Intermediate in isoleucine biosynthesis wikipedia.org |

Historical Perspective on its Identification and Initial Research Significance

A comprehensive search of scientific databases and historical chemical literature does not reveal a specific point of discovery or any significant initial research pertaining to 2,3-Dihydroxy-4-methylpentanoic acid. Its existence is primarily theoretical based on the rules of organic chemistry. The aldehyde form, 2,3-Dihydroxy-4-methylpentanal, is listed in chemical databases like PubChem, but research on the corresponding carboxylic acid is not apparent. nih.gov

The focus of historical and ongoing research has been on its isomer, 2,3-dihydroxy-3-methylpentanoic acid, due to its confirmed role in the fundamental metabolic pathway of isoleucine synthesis. wikipedia.orgrsc.orgrsc.org The synthesis and stereochemistry of 2,3-dihydroxy-3-methylpentanoic acid were investigated to understand the precise configuration of the natural biological intermediate. rsc.orgdocumentsdelivered.com This body of research has not extended to the 4-methyl isomer, indicating its lack of perceived biological importance to date.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,3-dihydroxy-4-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3(2)4(7)5(8)6(9)10/h3-5,7-8H,1-2H3,(H,9,10) |

InChI Key |

IWXFIKFCUPXJLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 2,3 Dihydroxy 4 Methylpentanoic Acid

Central Role in Branched-Chain Amino Acid Biosynthesis

The biosynthesis of the essential branched-chain amino acids—isoleucine, valine, and leucine (B10760876)—involves a series of parallel enzymatic steps. hmdb.cauq.edu.aumdpi.com Central to these pathways are dihydroxy acid intermediates that serve as the direct precursors to the α-keto acids, which are then aminated to form the final amino acids. hmdb.cawikipedia.org The specific intermediate differs between the isoleucine and valine/leucine pathways, highlighting a key divergence point in their synthesis.

Precursor in L-Isoleucine Biosynthesis Pathway

The compound (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid (also known as (2R,3R)-2,3-dihydroxy-3-methylvalerate or DHMV) is a critical intermediate in the biosynthesis of L-isoleucine. wikipedia.orggenome.jprsc.org The pathway begins with the deamination of threonine to produce 2-oxobutanoate (B1229078) (also called α-ketobutyrate). elifesciences.orgnih.gov This molecule is then condensed with a molecule of pyruvate (B1213749) to form 2-aceto-2-hydroxybutanoate. mdpi.comnih.gov

This acetohydroxy acid undergoes a combined isomerization and reduction reaction to yield (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid. mdpi.comwikipedia.org This specific stereoisomer, the (2R,3R) form, has been confirmed as the naturally occurring precursor to isoleucine. rsc.orgrsc.org The formation of this dihydroxy acid is a pivotal step, setting up the molecule for the final stages of the pathway.

Intermediacy in L-Valine Biosynthesis Pathway

In the parallel pathway for L-valine synthesis, the key intermediate is (R)-2,3-dihydroxyisovalerate (also known as 2,3-dihydroxy-3-methylbutanoate (B1258931) or DHIV). hmdb.cawikipedia.org This pathway starts with the condensation of two pyruvate molecules to form 2-acetolactate (B3167203). mdpi.comresearchgate.net

Similar to the isoleucine pathway, this acetohydroxy acid is then converted into (R)-2,3-dihydroxyisovalerate. hmdb.cawikipedia.org This compound is then further metabolized to generate L-valine and subsequently L-leucine. hmdb.cawikipedia.org The biosynthesis of valine and isoleucine are thus entwined, sharing the same set of enzymes for four consecutive steps, with the substrate specificity of these enzymes determining which amino acid is ultimately produced. hmdb.ca

Enzymatic Transformations and Catalytic Mechanisms

The conversion of acetohydroxy acids into their corresponding dihydroxy acids and the subsequent dehydration are catalyzed by two crucial enzymes: ketol-acid reductoisomerase (KARI) and dihydroxyacid dehydratase (DHAD).

Role of Ketol-Acid Reductoisomerase (KARI) in Precursor Formation

Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that catalyzes two distinct steps in BCAA synthesis. ebi.ac.ukproteopedia.org It is responsible for converting the α-acetohydroxy acid precursors into the dihydroxy acid intermediates required for both isoleucine and valine synthesis. mdpi.com

The reaction proceeds in two stages within a single active site:

An Mg²⁺-dependent alkyl group rearrangement (isomerization). mdpi.comebi.ac.uk

An NADPH-dependent reduction of the keto group to a hydroxyl group. mdpi.comebi.ac.uk

Specifically, KARI converts 2-aceto-2-hydroxybutyrate into 2,3-dihydroxy-3-methylpentanoate for the isoleucine pathway and transforms 2-acetolactate into 2,3-dihydroxyisovalerate for the valine and leucine pathways. mdpi.com This enzyme is a critical control point and is essential for the production of all three BCAAs. uq.edu.aunih.gov

Dihydroxyacid Dehydratase (DHAD) Activity on 2,3-Dihydroxy-3-methylpentanoic Acid

The next step in the pathway is catalyzed by dihydroxyacid dehydratase (DHAD, EC 4.2.1.9), an enzyme that facilitates a dehydration reaction. uniprot.orgwikipedia.org This enzyme acts on the dihydroxy acid intermediates produced by KARI. nih.gov DHAD contains an iron-sulfur cluster, typically [2Fe-2S] or [4Fe-4S], which is essential for its catalytic activity and acts as a Lewis acid during the reaction. nih.govnih.gov The reaction also requires a magnesium ion (Mg²⁺). uniprot.orgnih.gov

In the isoleucine pathway, DHAD specifically catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate. wikipedia.orguniprot.org The enzyme removes a molecule of water from the substrate, converting it into 2-oxo-3-methylpentanoate , also known as (S)-3-methyl-2-oxopentanoic acid or α-keto-β-methylvalerate. wikipedia.orguniprot.orgh-its.org This α-keto acid is the penultimate precursor to L-isoleucine. wikipedia.org In the final step, a transaminase enzyme transfers an amino group to 2-oxo-3-methylpentanoate to yield the final product, L-isoleucine. wikipedia.org

Summary Tables

Table 1: Key Intermediates in Branched-Chain Amino Acid Biosynthesis

| Pathway | Precursor Keto-Acid | Dihydroxy Acid Intermediate | Final α-Keto Acid | Amino Acid Product |

|---|---|---|---|---|

| L-Isoleucine | 2-Aceto-2-hydroxybutanoate | (2R,3R)-2,3-Dihydroxy-3-methylpentanoate | 2-Oxo-3-methylpentanoate | L-Isoleucine |

| L-Valine | 2-Acetolactate | (R)-2,3-Dihydroxyisovalerate | 2-Oxoisovalerate | L-Valine |

Table 2: Enzymes and Reactions

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactors |

|---|---|---|---|---|

| Ketol-Acid Reductoisomerase (KARI) | 1.1.1.86 | 2-Aceto-2-hydroxybutyrate or 2-Acetolactate | 2,3-Dihydroxy-3-methylpentanoate or 2,3-Dihydroxyisovalerate | NADPH, Mg²⁺ |

| Dihydroxyacid Dehydratase (DHAD) | 4.2.1.9 | 2,3-Dihydroxy-3-methylpentanoate or 2,3-Dihydroxyisovalerate | 2-Oxo-3-methylpentanoate or 2-Oxoisovalerate, H₂O | [Fe-S] cluster, Mg²⁺ |

Table of Compound Names

| Compound Name | Other Names / Synonyms |

|---|---|

| 2,3-Dihydroxy-4-methylpentanoic acid | - |

| (2R,3R)-2,3-Dihydroxy-3-methylpentanoic acid | (2R,3R)-2,3-Dihydroxy-3-methylvalerate; DHMV |

| (R)-2,3-Dihydroxyisovalerate | (R)-2,3-Dihydroxy-3-methylbutanoate; DHIV; α,β-Dihydroxyisovalerate |

| L-Isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid |

| L-Valine | (2S)-2-amino-3-methylbutanoic acid |

| 2-Oxo-3-methylpentanoate | (S)-3-methyl-2-oxopentanoic acid; α-Keto-β-methylvalerate; 2-Keto-3-methylvaleric acid |

| 2-Oxoisovalerate | α-Ketoisovalerate; 3-Methyl-2-oxobutanoic acid |

| 2-Aceto-2-hydroxybutanoate | (S)-2-Aceto-2-hydroxybutanoic acid; α-Aceto-α-hydroxybutyrate |

| 2-Acetolactate | (S)-2-Acetolactate; α-Acetolactate |

| Threonine | - |

| Pyruvate | Pyruvic acid |

Cofactor Requirements and Binding Sites (e.g., [2Fe-2S] cluster, Mg2+)

The catalytic activity of dihydroxy-acid dehydratase (DHAD), a key enzyme in the biosynthesis of branched-chain amino acids, is critically dependent on specific cofactors. nih.gov The enzyme utilizes a [2Fe-2S] iron-sulfur cluster and a magnesium ion (Mg2+) within its active site. nih.govnih.gov This [2Fe-2S] cluster acts as a Lewis acid, facilitating the dehydration reaction. nih.gov The cluster is typically coordinated by cysteine residues within the protein structure. nih.gov The Mg2+ ion is also essential for catalysis and is located in the vicinity of the Fe-S cluster. nih.govnih.gov It is coordinated by aspartate and glutamate (B1630785) residues and is thought to stabilize the carbanion intermediate formed during the reaction. nih.govnih.gov The crystal structures of DHAD from various organisms, including Arabidopsis thaliana and Mycobacterium tuberculosis, have confirmed the conserved nature of the residues that coordinate both the [2Fe-2S] cluster and the Mg2+ ion. nih.gov While some DHADs, like the one from E. coli, contain a more oxygen-sensitive [4Fe-4S] cluster, the [2Fe-2S] cluster found in many other species, including cyanobacteria, is more stable in the presence of oxygen. nih.govnih.gov

Stereospecificity of DHAD in Biosynthetic Pathways

Dihydroxy-acid dehydratase (DHAD) exhibits a high degree of stereospecificity in the biosynthesis of branched-chain amino acids. wikipedia.org The enzyme specifically catalyzes the dehydration of the (2R)-2,3-dihydroxy-isovalerate to 2-ketoisovalerate and (2R,3R)-2,3-dihydroxy-3-methylvalerate to (3R)-2-keto-3-methylvalerate. nih.gov This stereospecificity is crucial for producing the correct keto acid precursors for the subsequent transamination step in the biosynthesis of valine and isoleucine. nih.govwikipedia.org The precise arrangement of the substrate in the active site, dictated by the interactions with the [2Fe-2S] cluster, Mg2+ ion, and surrounding amino acid residues, ensures that the dehydration reaction occurs with the correct stereochemical outcome. nih.gov

Microbial Metabolic Contexts

Occurrence and Metabolism in Bacteria (e.g., Pseudomonas, Clostridium)

In various bacteria, the metabolic pathways involving dihydroxy acids are integral to their growth and adaptation. In Pseudomonas species, for instance, related dihydroxy acid pathways are involved in the degradation of aromatic compounds. Pseudomonas sp. strain PTH10 utilizes a 2,3-dihydroxybenzoate meta-cleavage pathway to break down o-phthalate. nih.gov Another example is Pseudomonas putida F6, which metabolizes p-hydroxyphenylacetic acid via 3,4-dihydroxyphenylacetic acid. nih.gov While not directly involving 2,3-dihydroxy-4-methylpentanoic acid, these pathways highlight the diverse roles of dihydroxy acid metabolism in Pseudomonas. Dihydroxy-acid dehydratase (DHAD) is a recognized target for developing new antimicrobial agents against pathogenic bacteria like Staphylococcus aureus and Campylobacter jejuni. nih.gov These pathogens possess DHADs that are essential for their branched-chain amino acid biosynthesis, making them attractive targets for inhibitors. nih.gov

Role in Fungal and Yeast Metabolism (e.g., Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, 2,3-dihydroxy-4-methylpentanoic acid is a precursor to ethyl 2-hydroxy-4-methylpentanoate, a hydroxylated ethyl ester that can influence the sensory profile of fermented beverages like wine. nih.gov The metabolism of this acid is linked to the broader network of amino acid and ester biosynthesis. nih.gov For example, the inactivation of certain genes, such as MGL2, can affect the levels of its corresponding ester. nih.gov While S. cerevisiae is the primary yeast in many fermentations, it produces a wide array of volatile compounds, including various acids and esters that contribute to the final flavor and aroma. nih.govmdpi.com The biosynthesis of branched-chain amino acids, where DHAD plays a key role, is a fundamental metabolic process in yeast. ebi.ac.uk

Enzymatic Promiscuity and Novel Activities in Biotransformations

Enzymes involved in dihydroxy acid metabolism, particularly DHAD, can exhibit catalytic promiscuity, meaning they can act on substrates other than their primary physiological ones. This promiscuity has been explored for applications in biocatalysis and the production of valuable chemicals. For example, the DHAD from the thermoacidophilic archaeon Sulfolobus solfataricus shows activity towards D-gluconate in addition to its natural substrate, 2,3-dihydroxyisovalerate. nih.govnih.gov This promiscuous activity is a key feature in a cell-free system designed to convert D-glucose to isobutanol. nih.gov Researchers have also been able to modulate the substrate specificity of DHADs through site-directed mutagenesis, further expanding their potential in biotransformations. nih.gov Such enzymatic promiscuity can sometimes lead to the formation of unintended byproducts in engineered metabolic pathways, a phenomenon that requires careful consideration in metabolic engineering. biorxiv.org

Chemical Synthesis Strategies for 2,3 Dihydroxy 4 Methylpentanoic Acid

De Novo Chemical Synthesis Approaches

De novo synthesis of 2,3-dihydroxy-3-methylpentanoic acid relies on constructing the carbon skeleton and introducing the required functional groups in a controlled manner. Key strategies include building from unsaturated precursors or assembling the core structure through carbon-carbon bond-forming reactions.

Routes from Pentanoic Acid Derivatives

A prominent de novo strategy involves the stereoselective dihydroxylation of an unsaturated derivative of pentanoic acid, specifically a derivative of 3-methyl-2-pentenoic acid (such as tiglic acid or angelic acid). This approach introduces the two adjacent hydroxyl groups (at C2 and C3) simultaneously and with predictable stereochemistry.

The Sharpless Asymmetric Dihydroxylation is a premier method for this transformation. wikipedia.orgorganic-chemistry.org It employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand dictates which face of the double bond is hydroxylated, allowing access to different stereoisomers. The reaction proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic osmate ester which is then hydrolyzed to yield the vicinal diol. wikipedia.orgorganic-chemistry.org

The two commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain all necessary components and provide reliable access to the desired diol enantiomers. organic-chemistry.org For example, starting from an ester of tiglic acid (the E-isomer), these two mixes will yield a pair of enantiomeric diols.

Table 1: Sharpless Asymmetric Dihydroxylation of a Tiglate Ester

| Starting Material | Reagent | Key Ligand Component | Major Product Stereochemistry |

|---|---|---|---|

| Ethyl Tiglate (E-isomer) | AD-mix-β | (DHQD)₂PHAL | (2R,3R)-diol |

This method is highly valued for its reliability and high enantioselectivities across a wide range of alkene substrates. wikipedia.org

Utilization of Aldol (B89426) Reactions and Chiral Auxiliaries

The aldol reaction provides a powerful alternative for constructing the carbon backbone of 2,3-dihydroxy-3-methylpentanoic acid while simultaneously setting the stereochemistry of the two hydroxyl-bearing carbons. The Evans aldol reaction is a particularly effective variant that uses a chiral auxiliary to direct the stereochemical course of the reaction. tcichemicals.comchem-station.com

In this approach, a carboxylic acid derivative, such as propanoic acid, is first attached to a chiral oxazolidinone auxiliary (the Evans auxiliary). chem-station.com This N-acyl oxazolidinone is then treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triisopropylethylamine) to generate a stereodefined Z-enolate. tcichemicals.com This enolate then reacts with an appropriate carbonyl compound—in this case, 2-butanone—through a chair-like Zimmerman-Traxler transition state. youtube.com

The steric bulk of the substituent on the chiral auxiliary blocks one face of the enolate, forcing the ketone to approach from the less hindered side. This process controls the absolute stereochemistry of the two newly formed chiral centers (C2 and C3). tcichemicals.com After the reaction, the chiral auxiliary can be cleaved through hydrolysis or reduction, yielding the desired β-hydroxy ketone product, which can be further processed to the target dihydroxy acid. The ability to select different auxiliaries and reaction conditions allows for the synthesis of all possible stereoisomers. tcichemicals.comchem-station.com

Amination and Reductive Amination Pathways

Amination and reductive amination are fundamental synthetic transformations primarily used for the synthesis of amines from carbonyl compounds. Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

While highly effective for amine synthesis, these pathways are not conventional or direct routes for the de novo synthesis of 2,3-dihydroxy-3-methylpentanoic acid. The introduction of a nitrogen atom via amination would necessitate subsequent, often challenging, chemical steps to convert the amino group into a hydroxyl group (e.g., via diazotization and hydrolysis), a process that can lack stereochemical control and is generally less efficient than direct hydroxylation methods. Therefore, amination and reductive amination are not considered standard strategies for achieving this specific dihydroxy acid target.

Stereoselective and Enantioselective Synthesis

The biological activity and utility of 2,3-dihydroxy-3-methylpentanoic acid are intrinsically linked to its stereochemistry. Therefore, synthetic strategies that can selectively produce a single stereoisomer are of paramount importance.

Preparation of Specific Stereoisomers (e.g., (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid)

The preparation of specific stereoisomers, such as the naturally occurring (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, is a key objective of synthetic efforts. nih.govnih.gov Asymmetric synthesis provides the tools to achieve this goal with high fidelity.

The Sharpless Asymmetric Dihydroxylation stands out as a direct method for producing specific stereoisomers. wikipedia.org The stereochemical outcome is reliably predicted by a mnemonic device based on the substitution pattern of the alkene and the choice of the chiral ligand system (AD-mix-α or AD-mix-β). harvard.edu

To synthesize (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, one would start with an ester of tiglic acid (E-3-methyl-2-pentenoic acid). Treatment of this substrate with AD-mix-β, which contains the (DHQD)₂PHAL ligand, will preferentially add the two hydroxyl groups to the bottom face (Re face) of the double bond, yielding the (2R,3R) product with high enantiomeric excess. harvard.edu Conversely, using AD-mix-α would provide the enantiomeric (2S,3S) product.

Table 2: Stereoselective Synthesis via Asymmetric Dihydroxylation

| Target Stereoisomer | Required Alkene Precursor (Ester) | Required Reagent | Resulting Diol Stereochemistry |

|---|---|---|---|

| (2R,3R)-dihydroxy-3-methylpentanoic acid | Tiglic Acid Ester | AD-mix-β | (2R,3R) |

| (2S,3S)-dihydroxy-3-methylpentanoic acid | Tiglic Acid Ester | AD-mix-α | (2S,3S) |

| (2R,3S)-dihydroxy-3-methylpentanoic acid | Angelic Acid Ester | AD-mix-β | (2R,3S) |

Control of Chiral Centers during Synthesis

The precise control of chiral centers during synthesis is the cornerstone of stereoselective reactions. In the methods discussed, this control is exerted through different mechanisms.

In the Evans aldol reaction, stereocontrol is achieved through the chiral auxiliary. tcichemicals.com The formation of a rigid, six-membered chair-like transition state involving the boron enolate and the aldehyde is key. chem-station.com The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl (B1604629) group) assumes a pseudo-equatorial position to minimize steric clashes. This conformation effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face, thereby determining the stereochemistry at both the C2 and C3 positions of the product. tcichemicals.com

In the Sharpless asymmetric dihydroxylation, control originates from the chiral ligand bound to the osmium center. wikipedia.orgorganic-chemistry.org The phthalazine (B143731) (PHAL) core of the ligand creates a chiral binding pocket. The alkene substrate can only approach the osmium tetroxide from a specific trajectory to fit within this pocket, leading to a highly selective delivery of the hydroxyl groups to one of the two prochiral faces of the double bond. wikipedia.org The enantiomeric ligands in AD-mix-α and AD-mix-β create mirror-image binding pockets, resulting in the formation of opposite enantiomers. organic-chemistry.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-Dihydroxy-3-methylpentanoic acid |

| Isoleucine |

| Tiglic acid |

| Angelic acid |

| Osmium tetroxide |

| (DHQD)₂PHAL |

| (DHQ)₂PHAL |

| Ethyl Tiglate |

| Propanoic acid |

| N-acyl oxazolidinone |

| Dibutylboron triflate |

| Triisopropylethylamine |

| 2-Butanone |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

| (2S,3S)-dihydroxy-3-methylpentanoic acid |

| (2R,3S)-dihydroxy-3-methylpentanoic acid |

Fermentation Processes for 2,3-Dihydroxy-4-methylpentanoic Acid Production Remain Undocumented in Publicly Available Research

The available research in microbial biosynthesis and metabolic engineering is focused on structurally similar, but distinct, molecules. Notably, there is a significant body of work on the fermentation-based production of 2,3-dihydroxy-3-methylpentanoic acid , an isomer of the target compound. This molecule is a known natural intermediate in the biosynthetic pathway of the amino acid isoleucine. wikipedia.orgrsc.org

Furthermore, research has been conducted on the microbial production of other related branched-chain hydroxy acids. For instance, studies have detailed the successful use of genetically engineered strains of Enterobacter cloacae and Klebsiella pneumoniae for the production of 2,3-dihydroxyisovalerate through fermentation. This demonstrates the feasibility of using microbial systems to produce similar chemical structures.

However, despite the existence of biosynthetic pathways for related compounds, specific data on the fermentation of 2,3-dihydroxy-4-methylpentanoic acid—including potential microbial strains, substrates, fermentation conditions, product titers, or yields—is absent from the reviewed scientific literature. Consequently, no data tables or detailed research findings can be provided for this specific production process as it appears to be an area that is either not yet explored or not publicly documented.

Advanced Analytical Methodologies for 2,3 Dihydroxy 4 Methylpentanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2,3-dihydroxy-4-methylpentanoic acid, enabling its separation from complex biological matrices and the quantification of its various forms. The choice of technique depends on the specific analytical goal, such as assessing purity or determining the distribution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 2,3-dihydroxy-4-methylpentanoic acid. Due to the compound's polar and acidic nature, mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, is particularly effective. helixchrom.comhelixchrom.com This approach allows for the retention and separation of polar acidic compounds that are often difficult to analyze by reversed-phase HPLC alone. helixchrom.com

A typical HPLC setup for purity analysis would involve a column such as a core-shell mixed-mode column, which offers high efficiency and unique selectivity. helixchrom.com The mobile phase composition, including the concentration of an organic modifier like acetonitrile, buffer concentration, and pH, can be adjusted to control the retention and resolution of the compound and any impurities. helixchrom.com Detection is commonly achieved using ultraviolet (UV) spectroscopy, mass spectrometry (MS), or an evaporative light scattering detector (ELSD). helixchrom.com

Table 1: Illustrative HPLC Conditions for Dihydroxy Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., Coresep SB, Amaze TR) helixchrom.comhelixchrom.com |

| Mobile Phase | A: Water with buffer (e.g., ammonium (B1175870) formate); B: Acetonitrile sielc.com |

| Gradient | Optimized gradient of B to ensure separation of impurities mtc-usa.com |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Detection | UV, MS, ELSD helixchrom.com |

| Temperature | Ambient or controlled (e.g., 25°C) researchgate.net |

Gas Chromatography (GC) for Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, 2,3-dihydroxy-4-methylpentanoic acid, with its polar carboxylic acid and hydroxyl functional groups, is nonvolatile and thermally unstable. colostate.edu Therefore, derivatization is a mandatory step to increase its volatility and thermal stability, making it suitable for GC analysis. colostate.eduresearchgate.netresearchgate.net

Common derivatization methods include silylation, alkylation (often esterification), and acylation. researchgate.netlibretexts.org Silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a silyl (B83357) group (e.g., trimethylsilyl, TMS), is a universal method for this purpose. colostate.edulibretexts.org Another approach is simultaneous methylation of both the carboxyl and hydroxyl groups using reagents like methyl iodide in a polar aprotic solvent. nih.gov These derivatization reactions create less polar, more volatile derivatives that can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy Acids

| Derivatization Type | Reagent | Target Functional Group(s) |

|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilylimidazole (TMSI) | -OH, -COOH colostate.edulibretexts.org |

| Alkylation (Esterification) | Diazomethane, Alkyl Halides (e.g., Methyl Iodide), DMF-Dialkylacetals | -COOH, -OH colostate.eduresearchgate.netnih.gov |

| Acylation | Acyl Chlorides (e.g., Benzoyl Chloride), Anhydrides | -OH, -NH2 researchgate.netlibretexts.org |

Chiral Gas Chromatography for Enantiomeric Distribution

2,3-Dihydroxy-4-methylpentanoic acid possesses two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Chiral gas chromatography is the premier technique for separating and quantifying these enantiomers. chromatographyonline.comyoutube.com This method utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. youtube.com

Cyclodextrin-based CSPs are widely used and highly effective for this purpose. chromatographyonline.comlibretexts.org These cyclic oligosaccharides have a chiral cavity that allows for differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the enantiomers of the derivatized analyte, resulting in different retention times. chromatographyonline.comyoutube.com The choice of the specific cyclodextrin (B1172386) derivative in the stationary phase is critical for achieving optimal separation. chromatographyonline.com This technique is essential for stereoselective synthesis and metabolism studies, where the biological activity may be specific to a single enantiomer.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2,3-dihydroxy-4-methylpentanoic acid. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of 2,3-dihydroxy-4-methylpentanoic acid by providing information on the chemical environment of each hydrogen and carbon atom. mdpi.com

The ¹H NMR spectrum would show distinct signals for the protons of the methyl groups, the methylene (B1212753) group, and the protons attached to the carbons bearing the hydroxyl groups. The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the connectivity. Similarly, the ¹³C NMR spectrum shows a unique signal for each carbon atom in the molecule, with its chemical shift indicating its functional group and electronic environment. mdpi.comphytobank.ca Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further establish the complete bonding framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,3-Dihydroxy-4-methylpentanoic Acid

| Atom Position / Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175-180 |

| C2 (-CHOH) | ~4.0-4.2 | ~72-75 |

| C3 (-COH) | - | ~75-78 |

| C4 (-CH) | ~1.9-2.1 | ~30-34 |

| C5 (-CH₃) | ~0.9-1.0 | ~16-20 |

| C4-CH₃ | ~0.9-1.0 | ~16-20 |

| C3-CH₃ | ~1.1-1.3 | ~22-26 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Labeling Studies

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of 2,3-dihydroxy-4-methylpentanoic acid. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass. uni.lu The monoisotopic mass of 2,3-dihydroxy-4-methylpentanoic acid (C₆H₁₂O₄) is 148.07356 Da. uni.lu

HRMS is also critical for isotopic labeling studies. In metabolic research, organisms can be supplied with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N). nih.gov By analyzing metabolites like 2,3-dihydroxy-4-methylpentanoic acid with HRMS, researchers can track the incorporation of these isotopes, providing insights into metabolic pathways and fluxes. nih.govresearchgate.net For instance, tracking ¹³C from labeled isoleucine through to 2,3-dihydroxy-4-methylpentanoic acid can elucidate the dynamics of amino acid metabolism.

Table 4: Predicted m/z Values for 2,3-dihydroxy-3-methylpentanoic acid (Isomer) Adducts in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 149.08084 |

| [M+Na]⁺ | 171.06278 |

| [M-H]⁻ | 147.06628 |

| [M+NH₄]⁺ | 166.10738 |

| [M+K]⁺ | 187.03672 |

Data for the structural isomer 2,3-dihydroxy-3-methylpentanoic acid, illustrating typical adducts. uni.lu

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling, in conjunction with metabolic flux analysis (MFA), represents a powerful set of techniques for elucidating the intricate network of biochemical reactions within a cell. nih.gov These methodologies are particularly valuable for understanding the biosynthesis of 2,3-Dihydroxy-4-methylpentanoic acid, a key intermediate in the pantothenate (vitamin B5) pathway. nih.gov By tracing the flow of isotopically labeled atoms from a substrate through the metabolic network, researchers can quantify the rates (fluxes) of individual enzymatic reactions, identify metabolic bottlenecks, and explore the regulation of biosynthetic pathways. mdpi.com

The fundamental principle of isotopic labeling involves introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. creative-proteomics.com As the organism metabolizes the labeled substrate, the isotopes become incorporated into various downstream metabolites, including 2,3-Dihydroxy-4-methylpentanoic acid and its precursors. The distribution of these isotopes in the metabolites can then be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Metabolic flux analysis then utilizes this isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the in vivo reaction rates. mdpi.com This quantitative approach provides a detailed snapshot of cellular metabolism, revealing how carbon is partitioned between competing pathways and identifying rate-limiting steps.

Detailed Research Findings

Research employing isotopic labeling and metabolic flux analysis has provided significant insights into the biosynthesis of pantothenate and, by extension, the role of 2,3-Dihydroxy-4-methylpentanoic acid. Studies have frequently utilized ¹³C-labeled glucose as a primary carbon source to map the flow of carbon through central metabolism and into the pantothenate pathway in microorganisms such as Corynebacterium glutamicum and Escherichia coli, which are often used for the industrial production of pantothenate. nih.govmdpi.com

A critical branch point in this pathway is the conversion of ketoisovalerate. This intermediate can either be transaminated to form the amino acid valine or be directed towards pantothenate synthesis through its conversion to 2,3-Dihydroxy-4-methylpentanoic acid (also known as ketopantoate). nih.gov Metabolic flux analysis has been instrumental in quantifying the distribution of carbon at this crucial node. For instance, studies in C. glutamicum have revealed that a significant portion of the carbon flux from ketoisovalerate is naturally diverted to valine biosynthesis, thereby limiting the carbon available for pantothenate production. nih.gov

These findings have guided metabolic engineering strategies aimed at increasing the yield of pantothenate. By identifying the flux distribution, researchers can target specific enzymes for upregulation or downregulation to redirect metabolic flow towards the desired product. For example, by attenuating the expression of genes involved in valine synthesis, the carbon flux can be successfully reoriented towards the formation of 2,3-Dihydroxy-4-methylpentanoic acid and subsequently pantothenate. nih.gov

The table below presents a summary of representative data from a metabolic flux analysis study in a genetically engineered strain of Corynebacterium glutamicum designed for pantothenate production. The data illustrates the distribution of carbon flux at the ketoisovalerate branch point.

| Metabolic Flux | Wild-Type Strain (% of Pyruvate (B1213749) Flux) | Engineered Strain (% of Pyruvate Flux) | Description |

|---|---|---|---|

| Flux towards Valine | ~90% | < ~50% | Represents the portion of ketoisovalerate converted to the amino acid valine. A significant decrease in the engineered strain indicates successful redirection of carbon. |

| Flux towards Pantothenate | ~10% | > 50% | Represents the portion of ketoisovalerate converted to 2,3-Dihydroxy-4-methylpentanoic acid, the precursor for pantothenate. The increase in the engineered strain is the desired outcome of metabolic engineering. |

This data clearly demonstrates the power of metabolic flux analysis to provide quantitative insights that are crucial for informed genetic modifications in strain development for biotechnological applications.

Applications As Chiral Building Blocks and Precursors in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

Detailed research has confirmed the absolute configuration of the dihydroxy acid precursor to the amino acid isoleucine as (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid. bldpharm.com This compound is a key intermediate in the biosynthetic pathway of isoleucine in microorganisms and plants. wikipedia.org The biosynthesis involves the action of dihydroxyacid dehydratase, which converts 2,3-dihydroxy-3-methylpentanoate into 2-keto-3-methylvalerate, the direct precursor that is then transaminated to yield L-isoleucine. wikipedia.org

Furthermore, scientific investigation has revealed that the (2R,3R)-isomer is identical to the esterifying acid component of the pyrrolizidine (B1209537) alkaloid strigosine. chemtube3d.com Pyrrolizidine alkaloids are a large class of natural compounds, and the specific structure of their esterifying acids is a key determinant of their properties. The synthesis and characterization of the (–)-erythro isomer of 2,3-dihydroxy-3-methylpentanoic acid confirmed its identity with the natural acid found in strigosine, highlighting its role in the architecture of complex alkaloids. chemtube3d.com The use of such chiral precursors is a common strategy in the total synthesis of natural products and the development of new pharmaceuticals. nih.gov

Table 1: Examples of Complex Molecules Derived from 2,3-Dihydroxy-4-methylpentanoic Acid This table is generated based on the research findings discussed in the text.

| Precursor Compound | Resulting Complex Molecule | Class of Molecule | Significance |

|---|---|---|---|

| (2R,3R)-2,3-Dihydroxy-3-methylpentanoic acid | L-Isoleucine | Amino Acid | Essential amino acid for protein synthesis |

| (2R,3R)-2,3-Dihydroxy-3-methylpentanoic acid | Strigosine | Pyrrolizidine Alkaloid | Natural product with a complex chemical structure |

Role as a Synthetic Intermediate for Bio-based Polymers and Materials

Poly(hydroxy acids) are a significant class of biodegradable polymers that have garnered attention as sustainable alternatives to petroleum-based plastics. rsc.orgnih.gov These polymers are typically synthesized from hydroxy acid monomers, which contain both a hydroxyl and a carboxylic acid functional group, enabling them to undergo self-condensation or ring-opening polymerization. rsc.org

The structure of 2,3-dihydroxy-4-methylpentanoic acid, possessing two hydroxyl groups and one carboxylic acid group, theoretically makes it a candidate monomer for the synthesis of polyesters with specific properties, such as hydrophilicity and potential for cross-linking. Microbial synthesis routes have been developed for various 3-hydroxyalkanoic acids (3HAs) for use as monomers in novel polymer applications. mit.edu For example, a homopolymer of 3-hydroxypentanoic acid has been produced via a bacterial conversion process. google.com

However, based on a review of available scientific literature, the specific utilization of 2,3-dihydroxy-4-methylpentanoic acid as a monomer or synthetic intermediate in the production of bio-based polymers and materials is not extensively documented. While the general class of poly(hydroxy acids) is well-established, the application of this particular dihydroxy acid in materials science remains an area with limited published research.

Preparation of Labeled Compounds for Biochemical Research

Isotopically labeled compounds are indispensable tools in biochemical and metabolic research, allowing scientists to trace the journey of molecules through complex biological pathways. The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) is a standard methodology for quantitatively evaluating metabolic pathways in vivo.

While specific literature detailing the synthesis of labeled 2,3-dihydroxy-4-methylpentanoic acid is not prominent, the methods for its preparation can be inferred from established procedures for other labeled organic acids used in metabolic research. For instance, the synthesis of labeled mevalonic acid, another key hydroxy acid intermediate in a major biosynthetic pathway, has been extensively documented for use in metabolic studies.

The preparation of labeled 2,3-dihydroxy-4-methylpentanoic acid would be highly valuable for definitively elucidating the flux and regulation of the isoleucine biosynthesis pathway. By introducing a labeled precursor, researchers can use techniques like mass spectrometry or NMR spectroscopy to track the incorporation of the isotopic label into downstream metabolites, including isoleucine itself. This provides direct, quantitative evidence of metabolic activity under various conditions.

Potential Labeling Strategies:

Carbon-13 (¹³C): Starting with ¹³C-labeled precursors in a chemical or biosynthetic synthesis would allow for the creation of molecules like [1-¹³C]-2,3-dihydroxy-4-methylpentanoic acid or uniformly labeled versions.

Deuterium (²H): Introducing deuterium from a source like deuterium oxide (D₂O) during a microbial synthesis or using deuterated chemical reagents can produce deuterated variants. This is a common strategy for tracing fatty acid metabolism.

The use of such labeled compounds would provide unique insights into the regulation of amino acid synthesis and related metabolic networks.

Computational and Theoretical Investigations of 2,3 Dihydroxy 4 Methylpentanoic Acid

Molecular Modeling and Conformation Analysis

Molecular modeling and conformation analysis are essential computational techniques used to predict the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding a molecule's physical and chemical properties, as well as its interactions with biological macromolecules. Such studies typically involve energy minimization and molecular dynamics simulations to identify stable conformers and explore the molecule's flexibility.

Despite the importance of these analyses, a thorough search of scholarly databases and chemical repositories has not yielded any specific studies on the molecular modeling or conformational analysis of 2,3-dihydroxy-4-methylpentanoic acid. While basic computed properties for related isomers can be found in databases like PubChem, detailed conformational landscapes and energy profiles for this specific molecule have not been published.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide deep insights into the electronic structure of a molecule. These calculations can be used to determine a wide range of properties, including molecular orbital energies, charge distributions, and the energies of transition states for chemical reactions. This information is invaluable for predicting a molecule's reactivity, stability, and spectroscopic characteristics.

Currently, there are no specific quantum chemical studies reported in the scientific literature for 2,3-dihydroxy-4-methylpentanoic acid. Such research would be beneficial for understanding its acid-base properties, susceptibility to oxidation or reduction, and its potential reaction mechanisms, particularly in a biological context.

Enzyme-Substrate Docking and Mechanistic Simulations

Given that the closely related isomer, 2,3-dihydroxy-3-methylpentanoic acid, is a substrate for the enzyme dihydroxyacid dehydratase in the isoleucine biosynthesis pathway, it is plausible that 2,3-dihydroxy-4-methylpentanoic acid could also interact with this or other enzymes. wikipedia.org Enzyme-substrate docking and mechanistic simulations are computational methods used to predict how a small molecule (ligand) binds to the active site of a protein and to elucidate the step-by-step mechanism of the enzymatic reaction.

However, a review of the existing literature reveals no published enzyme-substrate docking studies or mechanistic simulations involving 2,3-dihydroxy-4-methylpentanoic acid. Research in this area would be critical for determining if this compound can act as a substrate, inhibitor, or allosteric modulator of any known enzymes and for understanding the molecular basis of such interactions.

Occurrence and Ecological Distribution of 2,3 Dihydroxy 4 Methylpentanoic Acid

Natural Sources and Biological Origin

2,3-Dihydroxy-3-methylpentanoic acid is not typically found as a free, abundant molecule in the environment. Instead, its natural occurrence is transient and intracellular, existing as a key intermediate in the metabolic pathway for isoleucine synthesis. wikipedia.org This pathway is crucial for organisms that produce their own isoleucine, including a vast array of microorganisms and plants. wikipedia.org

The biological origin of 2,3-dihydroxy-3-methylpentanoic acid is the enzymatic conversion of α-aceto-α-hydroxybutyrate. This precursor is first isomerized and then reduced to form 2,3-dihydroxy-3-methylpentanoic acid. wikipedia.org Specifically, the (2R,3R)-stereoisomer of 2,3-dihydroxy-3-methylpentanoic acid is the naturally occurring form that serves as a precursor to isoleucine. rsc.orgrsc.org This compound is also identical to the esterifying acid found in the pyrrolizidine (B1209537) alkaloid strigosine. rsc.org

Presence in Microorganisms (e.g., Archaea, Bacteria, Fungi)

The isoleucine biosynthetic pathway, and by extension the intermediate 2,3-dihydroxy-3-methylpentanoic acid, is widespread among microorganisms.

Archaea: The biosynthesis of branched-chain amino acids, including isoleucine, is known to occur in archaebacteria. asm.org Some methanogenic archaea utilize a novel pathway for isoleucine biosynthesis involving (R)-citramalate synthase, indicating the production of intermediates functionally equivalent to those in the classical pathway. wikipedia.org

Bacteria: The presence of 2,3-dihydroxy-3-methylpentanoic acid as a metabolite has been confirmed in various bacteria. For instance, it is a known metabolite in Escherichia coli (strain K12, MG1655). nih.gov The isoleucine biosynthesis pathway is well-characterized in E. coli, where it starts with the deamination of threonine. elifesciences.org The pathway is also a subject of study in other bacteria like Rhodospirillum rubrum, a purple non-sulfur bacterium, where isoleucine biosynthesis is linked to redox homeostasis. nih.govfrontiersin.org The enzymes involved in the conversion of precursors to 2,3-dihydroxy-3-methylpentanoic acid are present and active in these organisms. acs.org

Fungi: Fungi are also known to synthesize their own branched-chain amino acids. nih.govportlandpress.com The yeast Saccharomyces cerevisiae is a well-studied model organism for this pathway, and (R)-2,3-Dihydroxy-3-methylvalerate (an alternative name for 2,3-dihydroxy-3-methylpentanoic acid) is a documented metabolite in this species. nih.govymdb.ca The pathway in filamentous fungi like Aspergillus nidulans and Aspergillus fumigatus is also an area of active research. nih.gov

The following table summarizes the presence of the isoleucine biosynthetic pathway, which includes 2,3-dihydroxy-3-methylpentanoic acid, in selected microorganisms.

| Microorganism | Domain | Evidence of Isoleucine Biosynthesis Pathway |

| Escherichia coli | Bacteria | Well-characterized pathway, metabolite confirmed. nih.govelifesciences.org |

| Rhodospirillum rubrum | Bacteria | Pathway present and linked to photoheterotrophic metabolism. nih.govfrontiersin.org |

| Saccharomyces cerevisiae | Fungi | Well-established pathway, metabolite confirmed. nih.govnih.govymdb.ca |

| Aspergillus species | Fungi | Pathway characterized in several species. nih.gov |

| Methanogenic Archaea | Archaea | Presence of isoleucine biosynthesis, including alternative pathways. asm.orgwikipedia.org |

Role in the Metabolism of Specific Biological Systems (Non-Human)

In non-human biological systems such as microorganisms and plants, 2,3-dihydroxy-3-methylpentanoic acid plays a singular, critical role as an intermediate in the biosynthesis of L-isoleucine. wikipedia.org This amino acid is a fundamental building block of proteins.

The metabolic fate of 2,3-dihydroxy-3-methylpentanoic acid is its dehydration by the enzyme dihydroxyacid dehydratase. This reaction converts it into 2-keto-3-methylvalerate. wikipedia.org Subsequently, 2-keto-3-methylvalerate is transaminated to yield the final product, L-isoleucine. wikipedia.org

The isoleucine biosynthesis pathway is tightly regulated within the cell. The end product, isoleucine, often acts as an allosteric inhibitor of the initial enzymes in the pathway, thereby controlling its own production. acs.org This feedback inhibition ensures that the cell synthesizes isoleucine only when needed, preventing the unnecessary expenditure of energy and resources.

In some bacteria, such as Rhodospirillum rubrum, the isoleucine biosynthesis pathway, and therefore the flux of intermediates like 2,3-dihydroxy-3-methylpentanoic acid, may have additional roles in maintaining cellular redox balance, particularly under specific growth conditions like photoheterotrophy. nih.govfrontiersin.org

The key enzymatic step involving 2,3-dihydroxy-3-methylpentanoic acid is detailed in the table below.

| Metabolic Step | Substrate | Enzyme | Product | Biological System |

| Dehydration | 2,3-Dihydroxy-3-methylpentanoic acid | Dihydroxyacid dehydratase | 2-Keto-3-methylvalerate | Bacteria, Archaea, Fungi, Plants wikipedia.org |

Q & A

Q. Table 1: Key Analytical Data for Structural Analogs

Advanced: How can researchers resolve conflicting bioactivity data observed in metabolic studies of enantiomers?

Methodological Answer:

Contradictions often arise from enantiomeric impurities or assay conditions. For example:

- Enantiomeric Purity : Verify using chiral chromatography (e.g., Chiralcel OD-H column) .

- Assay Optimization : Use recombinant human enzymes (e.g., MMP3 or IL-6) in controlled in vitro systems to isolate target interactions .

- Metabolite Tracking : Employ deuterated analogs to distinguish endogenous vs. exogenous compound pathways .

Advanced: What in vitro models are suitable for evaluating the pharmacological potential of 2,3-Dihydroxy-4-methylpentanoic acid?

Methodological Answer:

- Cell-Based Assays : Use human serum or recombinant proteins (e.g., IL-6 or CRP) to study anti-inflammatory activity .

- Enzyme Inhibition Studies : Test against targets like MMP3 or kinases using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) .

- Metabolic Profiling : Leverage LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Basic: What safety protocols are critical during the synthesis and handling of 2,3-Dihydroxy-4-methylpentanoic acid?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Segregate acidic waste and neutralize before disposal, following institutional guidelines .

- Ventilation : Use fume hoods during volatile intermediate steps (e.g., esterification with methyl 2-hydroxy-4-methylpentanoate) .

Advanced: How can derivatization improve the detection of 2,3-Dihydroxy-4-methylpentanoic acid in GC-MS analysis?

Methodological Answer:

- Methyl Ester Formation : React with BF3-methanol to produce volatile derivatives (e.g., Methyl 2-hydroxy-4-methylpentanoate, CAS 40348-72-9) for enhanced GC-MS sensitivity .

- Silylation : Use BSTFA + TMCS to derivatize hydroxyl groups, improving peak resolution in complex matrices .

Advanced: How do structural isomers of 2,3-Dihydroxy-4-methylpentanoic acid differ in biological activity?

Methodological Answer:

- Stereochemical Impact : (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 87421-24-7) shows distinct receptor binding vs. the (2S,3S) form, validated via SPR or ITC .

- Isomer-Specific Assays : Compare inhibitory effects using enantiomerically pure samples in enzyme kinetics (e.g., values for MMP3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.